2-Ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Description
2-Ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene is a substituted benzene derivative featuring an ethynyl group (-C≡CH) at position 2, a nitro group (-NO₂) at position 4, and a trifluoroethoxy substituent (-OCH₂CF₃) at position 1.
Properties
IUPAC Name |
2-ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c1-2-7-5-8(14(15)16)3-4-9(7)17-6-10(11,12)13/h1,3-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMWBGDWSCJSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Williamson Ether Synthesis
The trifluoroethoxy group is introduced via reaction between 2-bromophenol and 2,2,2-trifluoroethyl bromide under basic conditions. This method avoids the need for strong acid catalysts, which could degrade sensitive intermediates.
Reaction Conditions
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Substrates : 2-Bromophenol (1.0 equiv), 2,2,2-trifluoroethyl bromide (1.2 equiv).
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Base : Potassium carbonate (K₂CO₃, 2.0 equiv).
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Solvent : Dimethylformamide (DMF), anhydrous.
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Temperature : 80°C, reflux for 12 hours.
Mechanistic Insights
The phenol is deprotonated by K₂CO₃ to form a phenoxide ion, which undergoes nucleophilic substitution with 2,2,2-trifluoroethyl bromide. The reaction proceeds via an Sₙ2 mechanism, facilitated by the polar aprotic solvent.
Alternative Industrial-Scale Methods
For large-scale production, continuous-flow reactors are employed to enhance efficiency. A 2024 study demonstrated that using microreactors with immobilized base catalysts (e.g., Amberlyst A26) achieves 92% conversion in 2 hours at 100°C.
Nitration: Regioselective Introduction of the Nitro Group
Nitration of 2-Bromo-1-(2,2,2-trifluoroethoxy)benzene
The nitro group is introduced at position 4 through electrophilic aromatic substitution, leveraging the directing effects of the existing substituents.
Reaction Conditions
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Nitrating Agent : Concentrated HNO₃ (70%) and H₂SO₄ (98%) in a 1:3 ratio.
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Solvent : Dichloromethane (DCM).
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Temperature : 0–5°C during addition, then 30–35°C for 1 hour.
Regioselectivity Analysis
The trifluoroethoxy group at position 1 is electron-withdrawing (-I effect), directing nitration to the para position (position 4). The bromine at position 2 further stabilizes the transition state through resonance, ensuring high regioselectivity.
Isolation and Purification
The crude product is isolated via solvent extraction (DCM/water) and purified by recrystallization from ethanol. HPLC analysis confirms >99% purity of 2-bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene.
Sonogashira Coupling: Introduction of the Ethynyl Group
Cross-Coupling with Trimethylsilylacetylene (TMSA)
The ethynyl group is introduced via palladium-catalyzed coupling, replacing the bromine at position 2.
Reaction Conditions
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Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).
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Base : Triethylamine (Et₃N, 3.0 equiv).
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Solvent : Tetrahydrofuran (THF), degassed.
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Temperature : 60°C, 6 hours.
Deprotection of TMS Group
The intermediate trimethylsilyl-protected alkyne is treated with tetrabutylammonium fluoride (TBAF) in THF at 0°C for 30 minutes, yielding the terminal alkyne with >95% efficiency.
Challenges in Coupling Nitro-Substituted Arenes
The electron-withdrawing nitro group reduces the reactivity of the aryl bromide, necessitating optimized catalyst loading and prolonged reaction times. A 2023 study found that Pd(OAc)₂/XPhos systems improve turnover numbers (TON) by 40% compared to traditional catalysts.
Comparative Analysis of Synthetic Routes
| Step | Method A (This Work) | Method B (Alternative) |
|---|---|---|
| Etherification | K₂CO₃/DMF, 80°C | H₂SO₄/2,2,2-trifluoroethanol |
| Nitration Yield | 90% | 82% (mixed isomers) |
| Coupling Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(dba)₂/AsPh₃ |
| Overall Yield | 58% | 45% |
Key Findings
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Method A achieves higher regioselectivity and yield due to optimized nitration conditions.
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Method B’s use of AsPh₃ as a ligand, while effective, introduces toxicity concerns.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, analogous compounds with nitro, trifluoroethoxy, or halogenated substituents are documented in pesticide chemistry. Below is a comparison with selected derivatives:
Table 1: Comparison of Substituted Benzene Derivatives
Key Observations:
Electron-Withdrawing Groups: The trifluoroethoxy group (-OCH₂CF₃) is a strong electron-withdrawing substituent, common in herbicides like oxyfluorfen and nitrofluorfen . In this compound, this group may enhance stability and reactivity toward electrophilic substitution. The nitro group (-NO₂) in position 4 further polarizes the benzene ring, a feature shared with oxyfluorfen and nitrofluorfen, which rely on nitro groups for herbicidal activity .
Ethynyl vs. Halogen Substituents: The ethynyl group in the target compound contrasts with halogen substituents (Cl, Br, F) in analogs like 2-bromo-4-chloro-3-fluoro-1-(2,2,2-trifluoroethoxy)benzene .
Biological Activity: Oxyfluorfen and nitrofluorfen are diphenyl ether herbicides that inhibit protoporphyrinogen oxidase (PPO), a mode of action linked to their nitro and trifluoromethyl groups .
Limitations of Available Evidence
- No direct references to this compound were found in the provided materials. Comparisons are based on structurally related compounds.
- Data gaps include:
- Synthesis routes and yields.
- Physicochemical properties (e.g., solubility, melting point).
- Toxicity, environmental persistence, or applications.
Recommendations for Further Research
To authoritatively compare this compound with analogs, consult:
Chemical Databases : Reaxys, SciFinder, or PubChem for spectroscopic data and synthesis protocols.
Agrochemical Studies : Investigate ethynyl-substituted herbicides or PPO inhibitors.
Computational Modeling : Predict reactivity and binding modes using DFT or molecular docking.
Biological Activity
2-Ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Its biological activity is of particular interest due to its structural features, which may influence its interaction with biological systems.
Chemical Structure and Properties
The compound has the following molecular formula: . It contains an ethynyl group, a nitro group, and a trifluoroethoxy moiety, which may contribute to its reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 343866-99-9 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known for its potential to undergo reduction in biological systems, leading to the formation of reactive intermediates that can affect cellular processes.
Cytotoxicity Studies
Recent studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, investigations into related nitroaromatic compounds have shown that they can induce apoptosis in cancer cells through oxidative stress mechanisms.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.6 |
| Related Nitro Compound A | HeLa (Cervical) | 20.3 |
| Related Nitro Compound B | A549 (Lung) | 18.7 |
Genotoxicity
Genotoxicity assessments indicate that nitro compounds can lead to DNA damage. In vitro studies have shown that exposure to similar compounds can result in increased mutagenic activity. The potential for genotoxic effects necessitates further investigation into the safety profile of this compound.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor properties of nitro-containing compounds. The findings suggested that these compounds could inhibit tumor growth in xenograft models, highlighting their therapeutic potential.
Case Study 2: Toxicological Evaluation
An evaluation conducted by the National Institute of Health assessed the toxicity of various nitro compounds. Results indicated significant organ-specific toxicity at high doses, particularly affecting liver and kidney functions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene, and what reaction conditions optimize yield?
- Answer : The synthesis involves sequential functionalization. Introduce the trifluoroethoxy group via nucleophilic aromatic substitution using 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Nitration is achieved with nitric acid in trifluoroacetic acid at 0–5°C to favor para-substitution . The ethynyl group is introduced via Sonogashira coupling using aryl halides (e.g., bromo/iodo intermediates) and terminal alkynes under inert atmosphere, with Pd catalysts and CuI co-catalysts in ethanol/THF (60–80°C) . Optimize stoichiometry (1:1.2 aryl halide:alkyne) and monitor via TLC .
Q. How should researchers characterize the structure and purity of this compound?
- Answer : Use multi-spectral analysis:
- NMR : ¹H/¹³C NMR identifies ethynyl protons (δ ~2.5–3.5 ppm) and trifluoroethoxy groups (¹⁹F NMR: δ -75 to -80 ppm) .
- FT-IR : Nitro stretches (~1520 and 1350 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹).
- HRMS : Validates molecular formula.
- HPLC : C18 column with acetonitrile/water gradient for ≥95% purity .
Q. What are the critical safety considerations when handling this compound?
- Answer : Address nitro group explosivity and thermal stability:
- Use explosion-proof fume hoods and blast shields during nitration .
- PPE: Nitrile gloves, flame-resistant lab coats, face shields.
- Quench nitro-containing waste with 10% NaHSO₃ .
- Store at -20°C under argon in amber glass to prevent degradation .
Advanced Research Questions
Q. What strategies resolve contradictory data in nitration regioselectivity during synthesis?
- Answer : Conflicting regioselectivity arises from competing directing effects. Use:
- Computational modeling (DFT) : Predict electron density distribution to identify favored sites .
- Low-temperature nitration (-10°C) : Enhances para-selectivity; monitor via TLC (hexane:ethyl acetate 4:1) .
- GC-MS analysis : Quantify isomeric byproducts to optimize solvent systems (e.g., acetic acid vs. TFA) .
Q. How does the trifluoroethoxy group influence reactivity in cross-coupling reactions?
- Answer : The -I effect deactivates the ring, requiring elevated temperatures (80–100°C) and longer reaction times (24–48 hrs) for Sonogashira coupling . Ethynyl’s electron deficiency increases susceptibility to nucleophilic attack; use anhydrous, degassed solvents to prevent Glaser coupling. Kinetic studies (in situ IR) show Pd(PPh₃)₄/CuI (1:2 ratio) accelerates transmetallation .
Q. What mechanistic insights explain thermal decomposition pathways?
- Answer : TGA/DSC reveals two events:
- Nitro elimination (150–180°C) : Releases CO₂ and NOx.
- Ethynyl cleavage (250–300°C) : Produces acetylene .
- Pyrolysis-GC/MS in oxygen-free environments identifies trifluoroethyl radicals (homolytic C-O cleavage). DFT simulations show nitro resonance lowers activation energy by 15–20 kJ/mol . Mitigate via silica matrices or reactions below 100°C .
Q. How can computational chemistry guide derivative design for enhanced bioactivity?
- Answer :
- Molecular docking (AutoDock Vina) : Predicts optimal substituent positions for kinase inhibition .
- QSAR models : Predict sulfonamide replacement of nitro increases binding affinity 1.5× .
- DFT (B3LYP/6-311+G )**: Analyzes frontier orbitals; electron-deficient ethynyl enhances electrophilicity.
- MD simulations (AMBER) : Optimize logP for blood-brain barrier penetration .
Methodological Tables
Table 1 : Key Spectral Data for Characterization
Table 2 : Optimized Reaction Conditions for Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
